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molecular formula C9H9B B3193269 Benzene, (1-bromo-2-propenyl)- CAS No. 70032-14-3

Benzene, (1-bromo-2-propenyl)-

Cat. No. B3193269
M. Wt: 197.07 g/mol
InChI Key: FXLJHFCTYDFUER-UHFFFAOYSA-N
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Patent
US06537730B1

Procedure details

Vinylbenzyl chloride (50.60 g, 0.33 mol, 60:40 mixture of p,m isomers), sodium bromide (6.86 g, 6.67×10−2 mol), N-methylpyrrolidone (300 ml, passed through a short column of basic alumina), ethyl bromide (260 g), and 3-t-butyl-4-hydroxy-5-methyl phenyl sulfide (1.00 g, 2.79×10−3 mol) were combined in a 1 liter round bottomed flask fitted with a reflux condenser and a nitrogen inlet and the mixture was heated at reflux for 72 hours at which point the reaction was found to have proceeded to >95% conversion by gas chromatography. The reaction mixture was poured into 1 liter of water and extracted twice with 300 ml of diethyl ether. The combined ether layers were extracted twice with 1 liter of water, dried over MgSO4, and the solvents were stripped by rotary evaporation to yield yellowish oil. The crude product was purified by vacuum distillation to afford 47.5 g of product (53.1% yield).
Quantity
50.6 g
Type
reactant
Reaction Step One
Quantity
6.86 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
260 g
Type
reactant
Reaction Step Four
[Compound]
Name
3-t-butyl-4-hydroxy-5-methyl phenyl sulfide
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
1 L
Type
solvent
Reaction Step Six
Yield
53.1%

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3](Cl)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:2].[Br-].[Na+].CN1CCCC1=O.C([Br:22])C>O>[CH:1]([CH:3]([Br:22])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:2] |f:1.2|

Inputs

Step One
Name
Quantity
50.6 g
Type
reactant
Smiles
C(=C)C(C1=CC=CC=C1)Cl
Step Two
Name
Quantity
6.86 g
Type
reactant
Smiles
[Br-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CCC1)=O
Step Four
Name
Quantity
260 g
Type
reactant
Smiles
C(C)Br
Step Five
Name
3-t-butyl-4-hydroxy-5-methyl phenyl sulfide
Quantity
1 g
Type
reactant
Smiles
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were combined in a 1 liter round bottomed flask
CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser and a nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 72 hours at which
Duration
72 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 300 ml of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The combined ether layers were extracted twice with 1 liter of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvents were stripped by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to yield yellowish oil
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(=C)C(C1=CC=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 47.5 g
YIELD: PERCENTYIELD 53.1%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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